molecular formula C10H9NO2 B1597094 Ethyl-3-isocyanobenzoate CAS No. 730971-36-5

Ethyl-3-isocyanobenzoate

Cat. No. B1597094
M. Wt: 175.18 g/mol
InChI Key: ZSHYNWMZBHFULA-UHFFFAOYSA-N
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Description

Ethyl-3-isocyanobenzoate is a chemical compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.19 .


Molecular Structure Analysis

The molecular structure of Ethyl-3-isocyanobenzoate is represented by the linear formula OCNC6H4CO2C2H5 . The InChI code for this compound is 1S/C10H9NO3/c1-2-14-10(13)8-4-3-5-9(6-8)11-7-12/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl-3-isocyanobenzoate has a refractive index of n20/D 1.531 (lit.) and a boiling point of 213 °C (lit.) . It has a density of 1.154 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Effects on Adipocyte Differentiation

Ethyl-3-isocyanobenzoate, as part of the paraben group, has been studied for its effects on adipocyte differentiation. Research indicates that parabens, including ethyl-3-isocyanobenzoate, promote adipogenesis in murine 3T3-L1 cells. This effect is evident in adipocyte morphology, lipid accumulation, and mRNA expression of adipocyte-specific markers. The study highlights the potential contribution of parabens to obesity and the need for further examination of their role in adipogenesis in vivo (Hu et al., 2013).

2. Anticancer Activity

Ethyl-3-isocyanobenzoate has been used as a starting material for synthesizing novel hydrazide-hydrazones, which exhibit potential anticancer activity. These compounds were tested for their cytotoxic activity on liver cancer cell lines, showing promising results. This research provides insight into the design and development of new anticancer agents using ethyl-3-isocyanobenzoate derivatives (Han et al., 2020).

3. Antileishmanial Drugs

Research into antileishmanial drugs has identified ethyl-3-isocyanobenzoate derivatives as effective against the Leishmania parasite protozoa. These compounds, particularly ethyl 3-chloroacetamidobenzoate, show significant activity against various Leishmania species, highlighting their potential as a basis for new antileishmanial treatments (Hiam et al., 2006).

4. Oestrogenic Activity

Studies on alkyl esters of p-hydroxybenzoic acid, including ethyl-3-isocyanobenzoate (ethylparaben), have shown that these compounds possess oestrogenic activity in vitro and in vivo. This research is significant for understanding the potential endocrine-disrupting effects of these substances and their impact on health (Darbre et al., 2002).

5. Environmental Fate and Behavior

Parabens, including ethyl-3-isocyanobenzoate, have been the subject of environmental studies due to their widespread use as preservatives. Research has focused on their occurrence, fate, and behavior in aquatic environments, providing insights into their biodegradability, persistence, and potential health effects as weak endocrine disrupters (Haman et al., 2015).

Safety And Hazards

While specific safety and hazard information for Ethyl-3-isocyanobenzoate is not available in the search results, general safety measures for handling chemicals should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

properties

IUPAC Name

ethyl 3-isocyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-3-13-10(12)8-5-4-6-9(7-8)11-2/h4-7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHYNWMZBHFULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374526
Record name Ethyl-3-isocyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-3-isocyanobenzoate

CAS RN

730971-36-5
Record name Ethyl-3-isocyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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